molecular formula C19H22ClN3O2S B024915 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride CAS No. 102233-26-1

1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride

Cat. No.: B024915
CAS No.: 102233-26-1
M. Wt: 391.9 g/mol
InChI Key: OAQAQPKSCPDCBO-UHFFFAOYSA-N
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Description

1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a piperazine ring, a phenothiazine moiety, and an ethanol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride involves several steps, typically starting with the preparation of the phenothiazine derivative. The synthetic route often includes the following steps:

    Formation of Phenothiazine Derivative: The phenothiazine core is synthesized through a series of reactions involving the cyclization of diphenylamine with sulfur.

    Attachment of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Incorporation of Ethanol Group: The ethanol group is added via alkylation reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include strong acids, bases, and organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride can be compared with other similar compounds, such as:

    4-(3-Phenothiazin-10-ylpropyl)-1-piperazineethanol: This compound shares a similar structure but differs in the length of the alkyl chain connecting the phenothiazine and piperazine rings.

    Phenothiazine Derivatives: Other derivatives of phenothiazine may have different substituents on the phenothiazine ring, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

[4-(2-hydroxyethyl)piperazin-1-yl]-phenothiazin-10-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S.ClH/c23-14-13-20-9-11-21(12-10-20)19(24)22-15-5-1-3-7-17(15)25-18-8-4-2-6-16(18)22;/h1-8,23H,9-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQAQPKSCPDCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60144813
Record name 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102233-26-1
Record name 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102233261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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